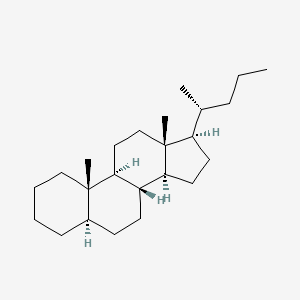

5alpha-Cholane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C24H42 |

|---|---|

Molekulargewicht |

330.6 g/mol |

IUPAC-Name |

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI-Schlüssel |

QSHQKIURKJITMZ-VVVZRFTHSA-N |

SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomerische SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

Kanonische SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Precursor Derivations of 5alpha Cholane and Its Metabolites

Enzymatic Origins of the 5alpha-Cholane Scaffold

The generation of the this compound structure is not a singular event but rather the culmination of several key enzymatic reactions that modify the precursor cholestane (B1235564) molecule. These reactions establish the characteristic stereochemistry of the A/B ring junction and shorten the aliphatic side chain.

Cholestane-to-Cholane Transformations and Key Enzymatic Steps

The conversion of a C27 cholestane steroid to a C24 cholane (B1240273) derivative is a critical process, most notably active in the biosynthesis of bile acids from cholesterol. nih.gov This transformation is characterized by the oxidative cleavage of the terminal three carbons from the cholesterol side chain. This process does not occur in a single step but is rather a multi-enzyme pathway that largely takes place within peroxisomes, following initial modifications to the steroid nucleus. nih.gov

Modification of the Steroid Nucleus: Before the side chain is shortened, the steroid nucleus of cholesterol undergoes several modifications. For the formation of this compound derivatives, a key step is the reduction of the Δ4-double bond of a 3-oxo intermediate, which will be discussed in subsequent sections.

Hydroxylation of the Side Chain: The process of side-chain degradation is initiated by hydroxylation at the C27 position, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov This is a crucial step in the "acidic" pathway of bile acid synthesis.

Peroxisomal β-oxidation: The shortened C24 carboxylic acid is ultimately formed through a process analogous to the β-oxidation of fatty acids, which occurs within peroxisomes. nih.govnih.gov The C27 cholestanoic acid intermediate, once activated to its coenzyme A (CoA) thioester, undergoes a cycle of oxidation, hydration, further oxidation, and finally, thiolytic cleavage. This process releases propionyl-CoA and yields the C24 cholanoyl-CoA. nih.gov

Key Enzymes in Cholestane Side-Chain Cleavage:

| Enzyme/Enzyme System | Function | Cellular Location |

| Sterol 27-hydroxylase (CYP27A1) | Initiates side-chain oxidation by hydroxylating the C27 position. | Mitochondria |

| Bile acid-CoA synthase (BACS) | Activates cholestanoic acid to its CoA ester. | Endoplasmic Reticulum |

| α-methylacyl-CoA racemase (AMACR) | Converts the (25R)-stereoisomer of cholestanoic acid CoA to the (25S)-stereoisomer, which is required for the subsequent oxidation step. frontiersin.org | Peroxisomes, Mitochondria |

| Branched-chain acyl-CoA oxidase | Catalyzes the first oxidation step in the peroxisomal β-oxidation of the side chain. | Peroxisomes |

| D-bifunctional enzyme | Possesses hydratase and dehydrogenase activities for the second and third steps of peroxisomal β-oxidation. | Peroxisomes |

| Peroxisomal thiolase | Catalyzes the final thiolytic cleavage to release propionyl-CoA and form the C24 cholanoyl-CoA. nih.gov | Peroxisomes |

Role of Steroid-5-Reductases in 5alpha-Reduction of Steroidal Precursors

The defining feature of this compound is the trans fusion of the A and B rings of the steroid nucleus, which is established by the action of steroid 5alpha-reductases (SRD5A). These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 of a Δ4-3-ketosteroid precursor. nih.gov This reaction is a critical control point in steroid metabolism, determining whether a steroid will belong to the 5alpha or 5beta series.

There are three known isozymes of 5alpha-reductase, with SRD5A1 and SRD5A2 being the most studied. nih.gov In the context of bile acid synthesis, 5alpha-reductase activity is involved in the conversion of 7α-hydroxy-4-cholesten-3-one to 7α-hydroxy-5α-cholestan-3-one, a precursor to allo (5alpha) bile acids. While the 5beta pathway is predominant in human bile acid synthesis, the 5alpha pathway also exists and leads to the formation of this compound derivatives. nih.gov

The reaction catalyzed by 5alpha-reductase utilizes NADPH as a cofactor to deliver a hydride ion to the C-5 position, followed by protonation at C-4, resulting in the saturated 5alpha-cholestan-3-one (B1202042) structure.

Involvement of Aldo-Keto Reductases (AKRs) in Stereospecific Reductions

The aldo-keto reductase (AKR) superfamily of enzymes plays a significant role in the metabolism of steroids, including the stereospecific reduction of keto groups to hydroxyl groups. nih.gov Within the biosynthetic pathways leading to this compound metabolites, AKRs are involved in the reduction of the 3-keto group of 5alpha-cholestan-3-one and other intermediates.

Specifically, members of the AKR1C subfamily, such as AKR1C1 and AKR1C2, function as 3-hydroxysteroid dehydrogenases (HSDs). These enzymes can reduce the 3-keto group of 5alpha-dihydrotestosterone (a 5alpha-androstane, which shares the 5alpha-steroid nucleus with this compound) to either a 3alpha- or 3beta-hydroxyl group. nih.govfrontiersin.org For instance, AKR1C2 typically produces 3alpha-hydroxy steroids, while AKR1C1 can produce 3beta-hydroxy steroids. nih.gov This stereospecific reduction is crucial in determining the final structure and biological activity of the resulting steroid metabolite. The reduction of 5alpha-cholestan-3-one by these enzymes would yield 5alpha-cholestan-3-ols.

Biosynthetic Intermediates Leading to this compound Derivatives

The formation of this compound and its derivatives proceeds through a series of well-defined intermediate compounds. These intermediates are products of the enzymatic activities described above and serve as substrates for subsequent reactions in the pathway.

Cholestenone Reduction to 5alpha-Cholestanones

A key intermediate in the formation of the this compound nucleus is cholest-4-en-3-one, commonly known as cholestenone. This Δ4-3-ketosteroid is a substrate for steroid 5alpha-reductase. The action of cholest-4-en-3-one 5α-reductase, an enzyme localized primarily in the microsomal fraction of liver cells, catalyzes the conversion of cholestenone to 5alpha-cholestan-3-one. This reaction requires NADPH as an electron donor.

The resulting 5alpha-cholestan-3-one is a saturated ketone with the characteristic 5alpha configuration. This molecule can then be further metabolized, for instance, by 3-hydroxysteroid dehydrogenases (which can be members of the AKR family) to form 5alpha-cholestan-3-ol.

Formation from Hydroxycholestenoic Acids

Hydroxycholestenoic acids are important intermediates in the "acidic" pathway of bile acid synthesis, which ultimately leads to the formation of C24 cholanoic acids. nih.gov The biosynthesis of 5alpha-cholanoic acid derivatives can proceed from these intermediates. For example, 3beta-hydroxy-5-cholenoic acid can be converted to chenodeoxycholic acid (a 5beta-cholanoic acid derivative) in humans. nih.gov A similar pathway can be envisioned for the formation of 5alpha-cholanoic acid derivatives, where the initial cholestenoic acid undergoes 5alpha-reduction.

The conversion of these C27 hydroxycholestenoic acids to C24 5alpha-cholanoic acids involves the same peroxisomal β-oxidation pathway described earlier for the shortening of the cholestane side chain. The process begins with the activation of the cholestenoic acid to its CoA ester, followed by the sequential enzymatic reactions of oxidation, hydration, oxidation, and thiolysis to remove a three-carbon unit as propionyl-CoA.

Metabolic Fates and Biotransformations of 5alpha Cholane Derivatives

Enzymatic Hydroxylation and Oxidation of the 5alpha-Cholane Core

The this compound steroid nucleus undergoes significant enzymatic modification, primarily through hydroxylation and oxidation reactions. These processes are crucial for increasing the polarity of the molecule and for introducing functional groups that are necessary for subsequent metabolic steps.

Cytochrome P450 (CYP) enzymes are central to the hydroxylation of the steroid core. researchgate.netnih.gov Specifically, CYP3A4 is known to hydroxylate bile acids, thereby increasing their hydrophilicity. researchgate.net This enzyme can introduce hydroxyl groups at various positions, such as the C-6 position of the cholane (B1240273) nucleus. researchgate.net For instance, lithocholic acid can be hydroxylated by CYP3A4 to form hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid). researchgate.net While this example involves a 5-beta isomer, the principle of CYP-mediated hydroxylation is a key pathway for steroid metabolism in general. researchgate.net

In rat liver microsomes, a specific enzyme system is responsible for the 12α-hydroxylation of various 5α-cholestane substrates, including 5α-cholestane-3α,7α-diol and (25R)-3α,7α-dihydroxy-5α-cholestan-26-oic acid. nih.gov This reaction requires NADPH and is a critical step in the formation of cholic acid analogues. nih.gov The similar enzymatic requirements for different 5α-substrates suggest that a single enzyme system may be responsible for their 12α-hydroxylation. nih.gov

Following hydroxylation, the introduced hydroxyl groups can be further oxidized to keto groups. This oxidation is often catalyzed by hydroxysteroid dehydrogenases (HSDs). For example, the oxidation of a 3α-hydroxyl group on the steroid nucleus can result in the formation of a 3-keto derivative. researchgate.net This oxidation is a reversible reaction in some cases, allowing for the interconversion between hydroxy and keto forms, which is a key regulatory step in steroid metabolism. capes.gov.br

Table 1: Key Enzymes in this compound Hydroxylation and Oxidation

| Enzyme Family | Specific Enzyme | Substrate Class | Reaction Type | Resulting Product |

|---|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Bile Acids / Steroids | Hydroxylation | Hydroxylated derivatives |

| Cytochrome P450 | 12α-hydroxylase | 5α-Cholestanes | 12α-hydroxylation | 12α-hydroxy-5α-cholestanes |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD | Hydroxysteroids | Oxidation | Ketosteroids |

Conjugation Reactions of this compound Metabolites

Conjugation is a phase II metabolic process that attaches hydrophilic molecules to the this compound metabolites. This significantly increases their water solubility, facilitating their transport and excretion. The primary conjugation reactions for steroid derivatives are glucuronidation and sulfation. physiology.org

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the steroid metabolite. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). physiology.orghelsinki.fi In humans, specific UGTs, such as UGT2B4 and UGT2B7, are responsible for the glucuronide conjugation of bile acids at the 3α- and 6α-hydroxy groups. physiology.org While this is a minor pathway for endogenous bile acids in humans under normal conditions, it represents an important detoxification route. physiology.org The process is not limited to the liver, as UGT enzymes are present in various tissues. helsinki.fi

Sulfation is another major conjugation pathway where a sulfonyl group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. physiology.org This reaction is catalyzed by sulfotransferases (SULTs). physiology.org For bile acids, the sulfotransferase SULT2A1 is primarily responsible for sulfating the 3α-hydroxy group of hydrophobic species. physiology.org The presence of sulfated 5alpha-cholanoates has been identified in rat bile. google.com

Research on the sea lamprey has identified a specific sulfotransferase, petromyzonol (B13829) sulfotransferase (PZ-SULT), which is highly regio-selective for the C-24 hydroxyl group of 5α-cholane derivatives like petromyzonol. researchgate.net This highlights the existence of highly specific sulfation pathways for cholane structures. Furthermore, the synthetic steroid squalamine, which has a 5α-cholestane skeleton, is sulfated at the C-24 position, demonstrating that side-chain sulfation is a relevant biotransformation for this class of compounds. mdpi.com

Table 2: Conjugation Reactions of this compound Derivatives

| Conjugation Pathway | Key Enzyme Family | Donor Molecule | Attachment Site Example | Effect |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | 3α- and 6α-hydroxy groups | Increased water solubility |

| Sulfation | Sulfotransferases (SULTs) | PAPS | 3α- and 24-hydroxy groups | Increased water solubility |

Role in Bile Acid Metabolic Pathways

While the majority of bile acids in humans possess a 5β-configuration (cholanoic acids), the formation and metabolism of 5α-isomers, known as allo-bile acids, represent an alternative pathway. researchgate.netresearchgate.net

Bile acid synthesis can proceed through several routes, including the classic (neutral) and alternative (acidic) pathways. explorationpub.complos.org The formation of the 5α-steroid nucleus is a key step in generating allo-bile acids. This occurs via the action of 5α-reductase enzymes, which reduce the double bond at the C4-C5 position of a Δ4-3-ketosteroid intermediate, such as cholest-4-en-3-one, to yield a 5α-cholestan-3-one. researchgate.netnih.gov This creates the characteristic A/B ring trans fusion of the 5α-series. researchgate.net

These 5α-cholestane intermediates can then enter the bile acid synthesis pathway. researchgate.net For example, alligators have been shown to synthesize both 5α and 5β isomers of C27 bile acids. researchgate.net Intermediates in the acidic pathway of bile acid synthesis, which begins with the action of the enzyme CYP27A1 on cholesterol, are found in various tissues, including the brain. nih.govnih.gov Allocholic acid, which is 3α,7α,12α-trihydroxy-5α-cholan-24-oic acid, is a well-defined allo-bile acid found as a human and rat metabolite. ebi.ac.ukacs.org

The conversion of C27 5α-cholestanes to C24 5α-cholanoic acids (allo-bile acids) involves the oxidative shortening of the C-27 side chain. This process is analogous to the side-chain degradation that occurs in the main bile acid synthesis pathway. The pathway involves multiple enzymatic steps that take place in different cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. physiology.org

Key steps include the hydroxylation of the side chain, for example at C-26 (catalyzed by CYP27A1) or C-25, followed by further oxidation to a carboxylic acid. explorationpub.comresearchgate.net The resulting C27 acid then undergoes peroxisomal β-oxidation to remove a three-carbon unit, yielding the final C24 cholanoic acid. explorationpub.com The synthesis of reference standards like (25R)- and (25S)-3α,7α,12α-trihydroxy-5α-cholestan-27-oic acid is crucial for studying their role as direct precursors in the biosynthesis of C24 allo-bile acids. researchgate.net

Metabolomic Profiling of this compound and its Derivatives in Biological Systems

Metabolomic profiling is a comprehensive analytical approach used to measure the complete set of small-molecule metabolites in a biological system. nih.gov This technique provides a functional readout of cellular status and has been applied to understand the roles of various endogenous compounds, including steroidal molecules like this compound and its derivatives. nih.govmaxapress.com The study of these compounds in biological fluids and tissues offers insights into metabolic pathways and their regulation. nih.govfepbl.com The primary analytical platforms for metabolomic investigations are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often used in a complementary fashion to achieve broad metabolite coverage. embrapa.brmdpi.com

The measurement and interpretation of the endogenous metabolite profile from biological samples such as urine, serum, or tissue extracts can reveal changes induced by physiological or pathophysiological stimuli. nih.gov For steroidal compounds, which are often present in complex biological matrices, liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique due to its high sensitivity and selectivity. silantes.com Gas chromatography-mass spectrometry (GC-MS) is also frequently used, especially for volatile and thermally stable metabolites. silantes.comdovepress.com

NMR spectroscopy is another cornerstone of metabolomics, valued for its high reproducibility, quantitative accuracy, and the ability to analyze samples non-destructively with minimal preparation. fepbl.comubi.pt This is particularly advantageous for obtaining structural information about metabolites. fepbl.com Both MS and NMR techniques, when applied to biological systems, can identify and quantify a wide array of this compound derivatives, helping to elucidate their metabolic fate and biotransformations.

Detailed Research Findings

Research in metabolomics has led to the identification of numerous this compound derivatives across various biological systems. These studies highlight the diversity of these steroidal structures and their distribution in different biological compartments.

In a study analyzing the serum metabolome in human pregnancies, researchers identified significant differences in the profiles of various sterol lipids between different outcome groups. psu.edu Among the perturbed metabolites were compounds structurally related to the this compound core, such as 5alpha-cholesta-7,24-dien-3beta-ol (B45306) and cholest-4-en-3-one, indicating alterations in sterol metabolic pathways. psu.edu

Another investigation, focusing on the intestinal physiology of mice, utilized untargeted metabolomics to analyze fecal samples. This research identified several sterol derivatives, including 5alpha,9alpha-epidioxy-cholest-7-en-3beta,6alpha-diol and 5alpha,6beta-dihydroxycholestanol. rsc.org The analytical method involved ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), demonstrating the capability of this technique to detect complex sterols in intricate biological samples. rsc.org

The biosynthesis of this compound derivatives, such as 5α-cholestan-3-one (cholestanone), is catalyzed by enzymes like cholest-4-en-3-one 5α-reductase, which is primarily located in the microsomal fraction of liver cells. researchgate.net Metabolomic studies can indirectly probe the activity of such enzymes by quantifying their substrates and products. researchgate.net For instance, the conversion of cholest-4-en-3-one to 5α-cholestan-3-one is a key metabolic step that can be monitored. researchgate.net

The following tables summarize the analytical methods typically employed in metabolomic studies of sterols and provide examples of identified this compound-related compounds.

Interactive Table 1: Analytical Techniques in Sterol Metabolomics

| Analytical Platform | Biological Matrix | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Serum, Plasma, Tissue Extracts | High sensitivity and selectivity; suitable for complex samples and non-volatile compounds. | silantes.comhelsinki.fi |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Urine, Serum | Excellent for separating and detecting small, volatile, and thermally stable metabolites. | silantes.comdovepress.com |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Urine, Blood, Tissue Extracts | Non-destructive, highly reproducible, provides structural information, requires minimal sample preparation. | fepbl.comubi.pt |

| UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Fecal Samples, Serum | High resolution and rapid separation of metabolites. | rsc.org |

Interactive Table 2: Examples of Identified this compound Derivatives and Related Sterols in Biological Systems

| Metabolite | Biological System/Study Context | Analytical Method | Reference |

|---|---|---|---|

| 5alpha-cholestan-3-one (B1202042) (Cholestanone) | Rat Liver Microsomes | Biochemical Assays, Chromatography | researchgate.net |

| 5alpha-cholesta-7,24-dien-3beta-ol | Human Serum (Pregnancy) | Metabolomics Platform (LC-MS based) | psu.edu |

| 5alpha-cholest-8-en-3-one | General Metabolite Databases | Predicted LC-MS/MS, GC-MS | hmdb.ca |

| 5alpha,6beta-dihydroxycholestanol | Mouse Fecal Metabolome | UPLC-MS | rsc.org |

| 5alpha,9alpha-epidioxy-cholest-7-en-3beta,6alpha-diol | Mouse Fecal Metabolome | UPLC-MS | rsc.org |

| 5alpha-cholestan-3beta-ol (Cholestanol) | General Sterol Biosynthesis | Chromatography | researchgate.net |

These findings underscore the utility of metabolomic profiling in mapping the presence and transformation of this compound derivatives within a biological context. The continued application of advanced analytical technologies is expected to further refine our understanding of the metabolic pathways involving these and other steroidal compounds.

Enzymology and Mechanistic Investigations of 5alpha Cholane Interacting Enzymes

Characterization of Steroid-5alpha-Reductase Isoenzymes (SRD5A1, SRD5A2, SRD5A3)

The steroid 5-alpha-reductase (SRD5A) family comprises three isoenzymes—SRD5A1, SRD5A2, and SRD5A3—that are integral membrane proteins located in the endoplasmic reticulum. nih.gov These enzymes catalyze the irreversible reduction of a double bond at the C4-C5 position of 3-oxo-Δ4,5 steroids, a critical step in the metabolism of androgens, estrogens, and bile acid biosynthesis. wikipedia.org This reaction leads to the formation of 5α-reduced steroids, which often exhibit distinct and more potent biological activities than their precursors. mdpi.com

The SRD5A isoenzymes act on a range of C19 and C21 steroids that possess a 3-keto group and a double bond between carbons 4 and 5 (Δ4,5). wikipedia.org The reaction they catalyze involves a permanent and stereospecific break of this Δ4,5 bond. wikipedia.org This process is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the hydride anion (H-) for the reduction. wikipedia.orgmdpi.com The reaction involves the transfer of a hydride anion to the α-face at the fifth carbon and a proton to the β-face at the fourth carbon. wikipedia.org

While best known for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), the substrate range for these enzymes is broader and includes progesterone (B1679170), androstenedione (B190577), cortisol, and aldosterone. wikipedia.orgkarger.com Their role in bile acid biosynthesis involves the reduction of C27 cholestane (B1235564) precursors, which are subsequently converted to C24 cholanes. oup.comoup.com All three isoenzymes are capable of reducing testosterone, androstenedione, and progesterone. karger.comcloud-clone.com

Structurally, 5α-reductases are integral membrane proteins. nih.gov The crystal structure of a bacterial homolog reveals a monomeric protein with a seven-alpha-helix transmembrane structure that forms a hydrophobic pocket. wikipedia.org This pocket accommodates the NADPH cofactor and the steroid substrate. wikipedia.org The three human isoenzymes, while catalyzing the same reaction, exhibit distinct biochemical properties and are encoded by different genes. mdpi.complos.org SRD5A1 and SRD5A2 share about 47% sequence identity. nih.gov

The kinetic mechanism for 5α-reductase inhibitors is complex, often involving the initial binding of NADPH to the enzyme, followed by the substrate. nih.gov Inhibitors can be competitive with the substrate, binding to the enzyme-NADPH complex, or uncompetitive, binding to the enzyme-NADP+ complex after the product has been released. nih.gov

| Isoenzyme | Gene | Chromosomal Location | Primary Functions | Optimal pH |

|---|---|---|---|---|

| SRD5A1 | SRD5A1 | 5p15 | Metabolism of neurosteroids, sexual differentiation, androgen physiology. nih.govcloud-clone.comnih.gov | 6.0-8.5 |

| SRD5A2 | SRD5A2 | 2p23 | Androgen metabolism, conversion of testosterone to DHT, male genital development. nih.govnih.gov | 5.0-5.5 |

| SRD5A3 | SRD5A3 | 4q12 | Protein N-linked glycosylation, reduction of polyprenols, steroid metabolism. nih.govkarger.combioscientifica.com | 6.5-6.9 |

The three SRD5A isoenzymes display distinct tissue distribution and physiological roles. mdpi.com

SRD5A1 is predominantly found in the skin, scalp, liver, and brain. cloud-clone.com It plays a role in the metabolism of neurosteroids. nih.gov

SRD5A2 is highly expressed in male reproductive tissues, such as the prostate, and is the primary enzyme responsible for converting testosterone to DHT, which is crucial for the development of male external genitalia. nih.gov Overproduction of DHT by SRD5A2 is linked to conditions like benign prostatic hyperplasia. nih.gov

SRD5A3 is expressed in various tissues and has a recognized role in N-linked glycosylation. nih.govbioscientifica.com It also demonstrates the ability to reduce steroid substrates like testosterone and androstenedione. bioscientifica.com Mutations in the SRD5A3 gene can lead to a congenital disorder of glycosylation. nih.gov

In the context of cholane (B1240273) metabolism, these enzymes are involved in the upstream pathways of bile acid synthesis, where they reduce cholestane structures that are later processed into the C24 cholanic bile acids. oup.comoup.com

Aldo-Keto Reductase Family Members Involved in Steroid Transformations (e.g., AKR1D1, AKR1C isoforms)

The aldo-keto reductase (AKR) superfamily consists of NAD(P)H-dependent oxidoreductases that are crucial in the biosynthesis and metabolism of steroids. oup.comnih.gov They are typically cytosolic, monomeric enzymes. oup.com Within this superfamily, AKR1D1 and various AKR1C isoforms are central to the transformation of steroid precursors, including those leading to cholane derivatives.

AKR1D1 , also known as steroid 5β-reductase, is unique as it is the only human enzyme that catalyzes the reduction of the Δ4-3-ketosteroid double bond to yield a 5β-dihydrosteroid. oup.comnih.govabcam.com This reaction introduces a 90° bend at the A/B ring junction, a structural feature essential for all primary bile acids. nih.govnih.gov AKR1D1 has broad substrate specificity, acting on C18, C19, C21, and C27 steroids, and is therefore the sole enzyme required for the 5β-reduction of all Δ4-ketosteroids. abcam.comnih.gov Its primary role is in bile acid biosynthesis, where it catalyzes the key step of producing 5β-dihydrocholestanes, which are precursors to cholanic bile acids. oup.comnih.gov

The AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, AKR1C4) function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.govnih.govfrontiersin.org They act on the products of both 5α- and 5β-reductases to form various stereoisomeric tetrahydrosteroids. oup.comnih.gov The stereochemical outcome of the reduction is isoform-specific. For example, in the metabolism of 5α-dihydrotestosterone (5α-DHT), AKR1C2 reduces it to 3α-androstanediol, while AKR1C1 produces 3β-androstanediol. oup.comnih.gov This stereochemical control is critical as it determines the subsequent biological activity of the steroid metabolite. AKR1C4 is primarily found in the liver and works in conjunction with AKR1D1 to produce the 3α,5β-tetrahydrosteroid configuration present in all bile acids. oup.comnih.gov

| Enzyme | Primary Reductive Activity | Key Substrates | Primary Function/Pathway |

|---|---|---|---|

| AKR1D1 | Steroid 5β-reductase | Δ4-3-ketosteroids (C18, C19, C21, C27) abcam.comnih.gov | Bile acid biosynthesis (forms A/B cis-ring junction). nih.govnih.gov |

| AKR1C1 | 20-ketosteroid reductase, 3-ketosteroid reductase | Progesterone, 5α-DHT | Inactivates progesterone; metabolizes androgens. nih.gov |

| AKR1C2 | 3-ketosteroid reductase | 5α-DHT | Deactivates 5α-DHT to 3α-androstanediol. nih.gov |

| AKR1C3 | 17-ketosteroid reductase | Androstenedione, Estrone | Synthesizes testosterone and 17β-estradiol. nih.gov |

| AKR1C4 | 3-ketosteroid reductase | 5β-dihydrosteroids, Bile acid precursors | Bile acid biosynthesis in the liver. oup.comnih.gov |

The enzymatic activities of the AKR family are fundamental to the pre-receptor regulation of steroid hormone action, controlling the availability of active ligands for nuclear receptors. nih.govpsu.edu

AKR1D1 plays a crucial role in generating ligands for the farnesoid X receptor (FXR). nih.gov It produces 5β-reduced cholestanes, which are the precursors for cholanic bile acids, the natural ligands that bind to and activate FXR. oup.comnih.gov FXR activation is central to cholesterol homeostasis and the regulation of bile acid synthesis. mdpi.com

The AKR1C isoforms (AKR1C1-AKR1C3) are expressed in many steroid target tissues and regulate the concentrations of active androgens, estrogens, and progestins. oup.comnih.govresearchgate.net By converting potent steroid hormones into their inactive metabolites or by synthesizing active hormones from less active precursors, these enzymes modulate the ligand supply for the androgen receptor (AR), estrogen receptor (ER), and progesterone receptor (PR). oup.comnih.gov For instance, AKR1C3 activates androgens by converting androstenedione to testosterone, while AKR1C2 inactivates the potent androgen 5α-DHT. nih.gov This precise control at the cellular level allows for tissue-specific modulation of steroid hormone signaling. psu.edu

Other Enzymatic Activities Modifying the 5alpha-Cholane Scaffold

Beyond the foundational enzymes that establish the 5α-cholane skeleton, a diverse array of enzymatic activities further modifies this scaffold. These modifications, primarily involving oxidation, reduction, and hydroxylation, are crucial for generating a wide spectrum of steroid metabolites with varied biological functions. Key enzyme families, including cytochrome P450 monooxygenases and various oxidoreductases, catalyze these intricate transformations.

Hydroxylation by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the metabolism of steroids. wikipedia.orgnih.gov These enzymes are critical for introducing hydroxyl groups onto the 5α-cholane nucleus and its derivatives, a process that generally increases the hydrophilicity of the steroid molecule, facilitating its eventual excretion. wikipedia.org CYP enzymes are typically the terminal oxidase enzymes in electron transfer chains, requiring a protein partner and a cofactor like NADPH to deliver electrons for the reduction of iron and molecular oxygen. wikipedia.orgyoutube.com

Research using rat liver microsomal preparations has demonstrated the 12α-hydroxylation of various oxygenated 5α-cholestanes. These studies highlight the enzymatic capability to modify the core 5α-steroid structure. For instance, the 12α-hydroxylation of substrates such as 5α-cholestane-3α,7α-diol proceeds efficiently in the presence of NADPH. nih.gov The comparable enzymatic requirements and structural similarities between 5α-cholestane-3α,7α-diol and 7α-hydroxycholest-4-en-3-one suggest that a single enzyme system may be responsible for the 12α-hydroxylation of these different substrates. nih.gov

| Substrate | Relative 12α-Hydroxylation Reactivity (%) nih.gov |

| 5α-Cholestane-3α,7α-diol | 100 |

| (25R)-3α,7α-dihydroxy-5α-cholestan-26-oic acid | 87 |

| (25R)-5α-cholestane-3α,7α,26-triol | 135 |

| Allochenodeoxycholic acid | 40 |

This table displays the relative reactivity of different 5α-cholestane derivatives in a 12α-hydroxylation reaction catalyzed by rat liver microsomes.

A specific and mechanistically notable example is the cytochrome P450 taxadiene 5α-hydroxylase, an enzyme involved in the biosynthesis of taxol. This enzyme catalyzes the first oxygenation step, converting the diterpene olefin precursor taxa-4(5),11(12)-diene into taxa-4(20),11(12)-dien-5α-ol through a hydroxylation reaction that includes a double bond migration. nih.gov

Oxidoreductase-Mediated Transformations

The 5α-cholane scaffold is also subject to modifications by a range of oxidoreductases, including aldo-keto reductases (AKRs) and hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the reversible or irreversible interconversion of ketone and hydroxyl groups at various positions on the steroid nucleus, such as C-3, C-17, and C-20. oup.com The AKR superfamily consists of monomeric NAD(P)(H)-dependent oxidoreductases that are pivotal in steroid biosynthesis and metabolism. oup.com For example, specific AKR1C isoforms are known to reduce 5α-dihydrotestosterone (a 5α-androstane derivative) to its corresponding diols. oup.com

Microbial biotransformation studies offer further insight into the enzymatic modification of the 5α-steroid structure. The fungus Penicillium decumbens has been shown to convert a series of Δ4-3-ketosteroids into their 5α-dihydro derivatives. nih.gov This transformation is tolerant of non-polar substituents at the C-4 position of the substrate. nih.gov In addition to its 5α-reductase activity, P. decumbens possesses 3β-hydroxy-3-keto and 17β-hydroxy-17-keto oxidoreductase activities, demonstrating the capacity for multiple enzymatic modifications on the same scaffold. nih.gov However, substrates with additional unsaturation at the Δ1 or Δ6 positions are not reduced by this fungus. nih.gov

| Substrate Class | Enzymatic Activity Observed in P. decumbens nih.gov |

| Androstene Series (Δ4-3-keto) | 5α-reduction, 3β/17β-oxidoreduction |

| Pregnene Series (Δ4-3-keto) | 5α-reduction |

| 4-Chloro/4-Methyl Substituted | 5α-reduction |

| Δ1 or Δ6 Unsaturation | No 5α-reduction |

| 3α/β-hydroxy, 3-keto | 3β-hydroxy-3-keto oxidoreduction |

| 17β-hydroxy, 17-keto | 17β-hydroxy-17-keto oxidoreduction |

This table summarizes the substrate specificity for 5α-reductase and oxidoreductase activities in the fungus Penicillium decumbens.

Side-Chain and Ring Structure Modifications

Enzymatic modifications are not limited to the steroid nucleus. The synthesis of brassinosteroid analogs, for example, involves significant alteration of the side chain of 24-nor-5α-cholane precursors. Chemical synthesis methods like Upjohn and Sharpless dihydroxylation are used to create C22/C23 glycols on the side chain, yielding mixtures of diastereomers. mdpi.commdpi.comresearchgate.net These synthetic routes illustrate potential biological pathways for side-chain modification.

Furthermore, more drastic alterations to the scaffold can occur, leading to classes of compounds like norsteroids, where one or more carbon atoms are removed from the steroid's ring structure. mdpi.com For instance, A-norsteroids lack a carbon atom in the A-ring, which significantly changes the molecule's shape and biological properties. mdpi.com While often products of synthetic chemistry, these structures highlight the potential diversity that can be generated from the fundamental 5α-cholane scaffold through various transformative reactions.

Synthetic Methodologies and Derivatization Strategies for Academic Research

Total Synthesis Approaches to the 5alpha-Cholane Core

The de novo chemical total synthesis of the this compound core from simple, acyclic starting materials is a complex undertaking that is rarely pursued in academic research. This is primarily due to the widespread availability and structural complexity of natural steroids that can serve as convenient starting points for semisynthesis. The biological synthesis, or steroidogenesis, is the primary route to the steroid nucleus in nature, starting from the cyclization of squalene (B77637) to form lanosterol, which is then converted to cholesterol. wikipedia.orgbionity.com Cholesterol, in turn, serves as the precursor for a vast array of steroids, including bile acids which are derivatives of cholane (B1240273). nih.govwikipedia.org

In a chemical context, research has predominantly focused on the partial synthesis of cholane derivatives from these abundant natural precursors. researchgate.net While total syntheses of various other complex steroid frameworks have been achieved and are monumental in their own right, the practical and economical approach for accessing the this compound skeleton for derivatization involves leveraging the already-formed ring system provided by nature.

**5.2. Semisynthetic Derivatization of this compound Structures

Semisynthesis is the cornerstone of chemical research involving the this compound scaffold. Starting from readily available bile acids or other steroids, chemists can implement a vast range of reactions to modify the nucleus, functionalize the side chain, or introduce new structural motifs.

Stereochemical Alterations: A crucial modification is the conversion of the A/B ring junction from the naturally common cis-fused 5β-configuration to the trans-fused 5α-configuration (allo-series). This transformation significantly alters the three-dimensional shape of the steroid from a bent to a more planar structure. Methods to achieve this include reductive allomerization of 1,4-dien-3-oxo hydroxy acids with lithium in liquid ammonia.

Oxidation and Reduction: The hydroxyl groups typically present on the steroid nucleus of bile acids (e.g., at C-3, C-7, C-12) are common sites for modification. Regioselective oxidation can be achieved using reagents like chromium (VI) oxide or through enzymatic methods to yield keto-derivatives. researchgate.net For instance, the C-6 hydroxyl group of hyodeoxycholic acid can be selectively oxidized. researchgate.net Conversely, keto groups can be stereoselectively reduced to introduce new stereocenters.

Hydroxylation: Introducing new hydroxyl groups at previously unfunctionalized positions on the steroid nucleus can be accomplished using various reagents, including dimethyldioxirane (B1199080) (DMDO), which can perform remote oxidation of specific methine carbons under mild conditions. bionity.com

The aliphatic side chain attached at C-17 of the this compound core is a primary target for modification to create analogs of natural products or novel research compounds.

Oxidative Functionalization: Remote functionalization can introduce hydroxyl groups at specific positions on the side chain. For example, chromyl acetate (B1210297) and chromyl trifluoroacetate (B77799) have been used for the oxidation of the C-25 position on cholestane (B1235564) side-chains, a strategy applicable to related cholane structures. bionity.comnih.gov

Chain Elongation and Cleavage: The side chain can be elongated, for instance, through Grignard reactions on intermediate esters. nih.gov Conversely, oxidative cleavage reactions can shorten the side chain to produce C-22 aldehydes, which are versatile intermediates for further modifications.

Introduction of New Functionality via Wittig Reaction: C-22 aldehydes can be reacted with Wittig reagents to introduce new, unsaturated side chains in a single step, providing a powerful method for constructing complex side-chain architectures.

Fusing or attaching heterocyclic rings to the steroid scaffold is a prominent strategy in medicinal chemistry to create hybrid molecules with novel biological activities. The steroid nucleus provides a rigid, lipophilic backbone, while the heterocyclic moiety can introduce new hydrogen bonding capabilities, aromatic interactions, and specific receptor binding motifs.

Strategies often involve using the existing functional groups on the cholane skeleton as handles for building the heterocyclic ring. For example, ketone-bearing steroids can react with appropriate reagents in domino reactions to form fused thiazole (B1198619) rings. Another approach involves the synthesis of bis-steroidal pyrazines from amino-steroid derivatives, demonstrating the coupling of two steroid units through a heterocyclic linker. The high reactivity of precursors like 2,4,6-trichloro-1,3,5-triazine (TCT) allows for its sequential substitution with steroid-containing fragments to build complex hybrids. These derivatizations can lead to compounds with potential applications as anticancer agents or other therapeutic leads.

Stereoselective Synthetic Routes

Controlling stereochemistry is paramount in steroid synthesis, as minor changes in the spatial arrangement of atoms can lead to dramatic differences in biological function. Stereoselective reactions are therefore essential tools for the synthesis of specific cholane derivatives.

Asymmetric dihydroxylation is a powerful method for introducing two adjacent hydroxyl groups across a double bond with high stereocontrol. This is particularly useful for functionalizing the side chain of cholane derivatives. When applied to terminal olefins on the side chain of 24-nor-5α-cholane precursors, these methods create new stereocenters at C-22 and C-23. wikipedia.orgnih.gov

Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). nih.gov While effective, it often provides moderate stereoselectivity. In the dihydroxylation of a 24-nor-5α-cholane terminal olefin, the Upjohn method was found to be the most selective of the methods tested for producing the (22S)-glycol, yielding a 1.0:0.24 ratio of S/R epimers. wikipedia.orgnih.gov However, the total yield was 72%. nih.gov

Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction also uses catalytic OsO₄ but employs chiral cinchona alkaloid ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to direct the hydroxylation to one face of the olefin, leading to high enantioselectivity. researchgate.net For the same 24-nor-5α-cholane substrate, the Sharpless dihydroxylation gave an excellent total yield of 95% but resulted in a nearly equimolar mixture of the S and R epimeric glycols (1.0:0.9 S/R ratio). wikipedia.orgnih.gov

The choice between these methods depends on the desired outcome; if a higher yield of a mixture of epimers is acceptable for subsequent separation, the Sharpless method is superior. If higher selectivity for one epimer is needed at the cost of total yield, the Upjohn conditions may be preferable. nih.gov

Interactive Data Table: Comparison of Dihydroxylation Methods for a 24-nor-5α-cholane Olefin

| Method | Reagents | S/R Epimer Ratio | Total Yield | Reference |

| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | 1.0 : 0.24 | 72% | nih.gov, wikipedia.org |

| Sharpless Dihydroxylation | OsO₄ (cat.), (DHQD-CLB) | 1.0 : 0.90 | 95% | nih.gov, wikipedia.org |

Synthesis of Isotopically Labeled this compound Derivatives for Pathway Elucidation

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research, enabling the tracing of molecules through complex biochemical pathways. For the this compound scaffold, introducing stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) allows for the unambiguous tracking of the steroid's absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.org

The synthesis of these labeled derivatives involves incorporating the isotope at a metabolically stable position within the molecule. This can be achieved by using isotopically enriched starting materials or through specific labeling reactions. For instance, deuterium can be introduced via reduction of a ketone or an ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or through catalytic H-D exchange reactions. nih.gov One study on related steroidal alkaloids used a deuterium-labeled C-26 aldehyde to successfully probe a transamination mechanism in its biosynthetic pathway. researchgate.net

Carbon-13 labeling is often accomplished by starting with simple, commercially available ¹³C-enriched precursors (e.g., [¹³C]methyl iodide, [¹³C]carbon dioxide) and incorporating them into the larger molecular framework through a synthetic sequence. chemrxiv.orgnih.gov While direct examples for this compound are not prominent in the literature, the principles are well-established from studies on other steroids like cholesterol, where [¹³C₅]mevalonate has been used to study biosynthesis. researchgate.net The resulting labeled metabolites can be identified and quantified in complex biological samples, providing clear insights into metabolic conversions. nih.gov For example, ¹³C NMR has been used to differentiate between the 25R and 25S diastereoisomers of a 5-beta-cholestane triol, demonstrating the power of isotopic labeling in structural elucidation. researchgate.net

The application of these labeled this compound derivatives is critical for elucidating the pathways of bile acid biosynthesis, steroid catabolism, and understanding the metabolic fate of steroid-based drug candidates.

Table 2: Potential Isotopically Labeled this compound Derivatives and Their Research Applications

| Labeled Compound Example | Isotope | Potential Synthetic Method | Research Application |

|---|---|---|---|

| [2,2,4,4-D₄]-5alpha-cholane | Deuterium (²H) | Catalytic H-D exchange on a 5alpha-cholan-3-one precursor | Tracer for studying steroid backbone metabolism and clearance. |

| [24-¹³C]-5alpha-cholane | Carbon-13 (¹³C) | Grignard reaction using [¹³C]methylmagnesium iodide on a 24-keto precursor | Elucidation of side-chain oxidation pathways. |

| [3-D]-5alpha-cholan-3-ol | Deuterium (²H) | Reduction of 5alpha-cholan-3-one with NaBD₄ or LiAlD₄ | Studying the stereoselectivity of dehydrogenase enzymes. |

Role of 5alpha Cholane As a Scaffold in Specialized Steroid Research

Structure-Activity Relationship (SAR) Studies on 5alpha-Cholane-Based Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold has been extensively used in such studies to elucidate the structural requirements for various biological functions.

Modifications to the this compound scaffold can significantly influence its molecular interactions with biological targets, such as receptors and enzymes. These modifications can alter the compound's steric, electronic, and hydrophobic properties, thereby affecting its binding affinity and efficacy.

Key modifications and their influence on molecular interactions include:

Side Chain Modifications: The side chain at C-17 is a primary site for modification. The length, polarity, and stereochemistry of this chain are critical. For instance, in the context of brassinosteroid analogs, the configuration at C-22 has been shown to be a crucial determinant of activity. The presence of hydroxyl or benzoyl groups on the side chain can introduce new hydrogen bonding or hydrophobic interactions with the receptor pocket. A molecular docking study of certain 24-nor-5β-cholane analogs suggested that hydrophobic interactions between the ligand and the receptor are significant. dhanuka.com

Ring A and B Modifications: The introduction of functional groups such as hydroxyl, keto, or ester groups on the A and B rings can lead to new polar interactions with target proteins. For example, conjugation of benzoate (B1203000) groups at the C-3 position of 24-norcholane type analogs has been explored, with results indicating that these modifications can lead to compounds with biological activities similar to or even higher than the parent compounds at certain concentrations. nih.gov

Introduction of Aromatic Groups: Incorporating aromatic rings, such as phenyl or benzoate groups, into the side chain can enhance hydrophobic interactions and potentially lead to π-π stacking with aromatic residues in the binding site of a receptor. Research on brassinosteroid analogs with substituted benzoate groups in the alkyl chain has shown that the nature and position of the substituent on the aromatic ring can significantly impact biological activity. phytotechlab.com

These strategic modifications allow for a systematic exploration of the chemical space around the this compound scaffold, leading to a deeper understanding of the molecular interactions that govern biological activity.

The rigidity of the this compound scaffold ensures that the substituents are held in well-defined positions, which is essential for specific receptor recognition. Any modification that alters the conformation of the rings, even subtly, can lead to a significant change in biological activity by disrupting the optimal alignment of interacting groups within the receptor.

Development of Brassinosteroid Analogs from this compound Precursors

Brassinosteroids are a class of plant hormones that play a crucial role in plant growth and development. Due to their low natural abundance, there is significant interest in the synthesis of their analogs for agricultural applications. The this compound framework is a common starting point for the synthesis of these analogs, particularly those with modified side chains.

Researchers have developed various synthetic routes to create brassinosteroid analogs based on the this compound structure. A common strategy involves the modification of the side chain of naturally abundant steroids to introduce the characteristic functionalities of brassinosteroids.

One area of focus has been the synthesis of 24-nor-5α-cholane type analogs, which have a shortened side chain. The synthesis of these compounds often involves the dihydroxylation of a terminal olefin to introduce the vicinal diol functionality characteristic of many bioactive brassinosteroids. mdpi.com Key synthetic methods employed include:

Upjohn Dihydroxylation: This method uses osmium tetroxide in the presence of an oxidizing agent to create the diol. It has been shown to be a selective method for this transformation. mdpi.comahdb.org.uk

Sharpless Asymmetric Dihydroxylation: This technique allows for the stereoselective introduction of the hydroxyl groups, which is crucial as the stereochemistry of the side chain diol is critical for biological activity. This reaction has been used to produce mixtures of C-22 epimers. nih.govmdpi.com

The synthesized analogs are then rigorously characterized using modern spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are used to elucidate the precise structure and stereochemistry of the synthesized compounds. mdpi.comahdb.org.uk

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition of the newly synthesized molecules. mdpi.comahdb.org.uk

The table below summarizes some of the synthetic approaches used for generating this compound-based brassinosteroid analogs.

| Starting Material | Key Reaction(s) | Type of Analog | Reference(s) |

| Hyodeoxycholic acid | Oxidative decarboxylation, Dihydroxylation (Upjohn, Sharpless) | 24-nor-5α-cholane | mdpi.com |

| 3α-Hydroxy-24-nor-5α-chol-22-en-6-one | Sharpless Dihydroxylation, Benzoylation | C-3 conjugated 24-nor-5α-cholane | nih.gov |

Once synthesized and characterized, the this compound-based brassinosteroid analogs are subjected to biological assays to evaluate their plant growth-promoting activity. A widely used and highly sensitive bioassay is the rice lamina inclination test . In this assay, the angle of inclination of the second leaf lamina of rice seedlings is measured after treatment with the test compounds. An increase in the angle is indicative of brassinosteroid-like activity.

Through these assays, researchers have established several structural requirements for plant growth modulation in this class of compounds:

Side Chain Stereochemistry: The configuration at C-22 is a significant factor. For some 24-nor-5α-cholane analogs, the (S) configuration at C-22 has been found to be more active than the (R) configuration. nih.gov

Functional Groups on the Side Chain: The presence of a vicinal diol in the side chain is a common feature of active brassinosteroids. However, analogs with benzoate groups in the side chain have also shown significant activity, and in some cases, the activity is independent of the C-22 configuration. dhanuka.com

Substituents on Aromatic Rings: For analogs containing a benzoate group in the side chain, substituents on the aromatic ring can modulate activity. Electron-withdrawing groups and the size of the substituent appear to be important factors. phytotechlab.com

Modifications at C-3: Conjugation of various groups at the C-3 position can influence activity. Some C-3 conjugated analogs have shown higher activity than brassinolide (B613842) at low concentrations. nih.gov

The following table presents a summary of findings from biological assays of selected this compound-based brassinosteroid analogs.

| Compound Type | Key Structural Feature | Bioassay | Finding | Reference(s) |

| 24-nor-5α-cholane analogs | C-22 (S) vs (R) configuration | Rice Lamina Inclination Test | (S) configuration generally more active | nih.gov |

| 24-nor-5α-cholane analogs | Benzoate group in side chain | Rice Lamina Inclination Test | High activity, sometimes independent of C-22 configuration | dhanuka.com |

| C-3 conjugated 24-nor-5α-cholane analogs | Benzoate esters at C-3 | Rice Lamina Inclination Test | Higher activity than brassinolide at low concentrations | nih.gov |

Exploitation of the Cholane (B1240273) Scaffold for Receptor Ligand Interaction Studies

Beyond its use in developing plant growth regulators, the cholane scaffold has been exploited in the design of ligands for various receptors, demonstrating its versatility in medicinal chemistry. The rigid framework of the cholane nucleus allows for the precise positioning of functional groups to interact with specific residues in a receptor's binding site.

A notable example is the use of the cholane scaffold to develop selective ligands for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GP-BAR1) . These receptors are involved in bile acid homeostasis and have emerged as important targets for drug discovery. Researchers have synthesized libraries of semisynthetic bile acid derivatives by modifying the cholane scaffold to create novel ligands for these receptors. semanticscholar.org This work has led to the discovery of compounds that can selectively activate one receptor over the other, which is crucial for developing therapies with fewer side effects. semanticscholar.org

The development of these selective ligands highlights the utility of the cholane scaffold as a privileged structure in drug design. By systematically modifying the scaffold, it is possible to fine-tune the pharmacological properties of the resulting molecules and gain a deeper understanding of the principles governing receptor-ligand interactions. This knowledge can then be applied to the rational design of new therapeutic agents for a wide range of diseases.

Investigating Interactions with Farnesoid X Receptor (FXR) and GP-BAR1

The this compound scaffold has been instrumental in the development of ligands targeting the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GP-BAR1), both of which are key regulators of bile acid homeostasis and metabolism. Researchers have synthesized libraries of semisynthetic bile acid derivatives by modifying the cholane framework to investigate their potential as selective ligands for these receptors. mdpi.comnih.gov

One such study led to the identification of several novel ligands for FXR and GP-BAR1. nih.gov These findings highlight the utility of the cholane scaffold in developing receptor-selective compounds that could be valuable in studying the physiological roles of FXR and GP-BAR1 and in the potential treatment of disorders mediated by these receptors. nih.gov

Below is a table summarizing key findings from a study on cholane-based ligands for FXR and GP-BAR1:

| Compound ID | Chemical Name | Target Receptor(s) | Observed Activity |

| 7 | 7α-hydroxy-5β-cholan-24-sulfate | FXR & GP-BAR1 | Identified as a novel ligand with potential utility in FXR and GP-BAR1 mediated disorders. |

| 26 | 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | FXR & GP-BAR1 | Characterized as a novel ligand for both receptors. |

| 30 | 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH) | FXR & GP-BAR1 | Discovered as a novel ligand through the pharmacological characterization of a semisynthetic bile acid library. |

This table is based on data from a study on the exploitation of the cholane scaffold for the discovery of potent and selective FXR and GP-BAR1 ligands. nih.gov

Molecular Docking and Computational Studies of Ligand-Receptor Binding

Molecular docking and other computational methods are crucial tools for understanding the interactions between ligands and their receptor targets at the molecular level. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles are widely applied to its derivatives to predict binding affinities and modes. These studies help in the rational design of new ligands with improved potency and selectivity.

For instance, molecular docking studies on isoxazole (B147169) derivatives with the Farnesoid X receptor (FXR) have been conducted to understand their binding mechanisms. mdpi.com Such studies typically reveal key interactions, such as hydrophobic interactions and hydrogen bonding, that are crucial for the stability of the ligand-receptor complex. mdpi.com Similarly, computational studies on 9,11-seco-cholesterol derivatives, which are structurally related to the cholane framework, have been used to identify novel FXR antagonists. nih.gov These computational approaches allow researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and biological testing.

The general workflow for such computational studies involves:

Homology modeling: Creating a 3D model of the target receptor if the crystal structure is unavailable.

Ligand preparation: Generating the 3D structure of the this compound derivative.

Molecular docking: Predicting the preferred orientation of the ligand when bound to the receptor.

Binding energy calculation: Estimating the strength of the interaction between the ligand and the receptor.

Molecular dynamics simulations: Simulating the dynamic behavior of the ligand-receptor complex to assess its stability. mdpi.com

These computational insights are invaluable for guiding the chemical synthesis of new this compound derivatives with tailored biological activities.

Investigation of this compound Derivatives in Steroid Hormone Physiology Research

The this compound skeleton is a key structural motif in various natural and synthetic steroids, and its derivatives are investigated for their roles in steroid hormone physiology. The 5-alpha configuration, in particular, is known to influence the biological activity of steroid hormones.

A significant area of research involves the synthesis of brassinosteroid analogs with a 24-nor-5α-cholane side chain. mdpi.com Brassinosteroids are a class of plant hormones with a steroidal structure that play crucial roles in plant growth and development. The synthesis of these analogs allows researchers to study the structural requirements for hormonal activity in plants. mdpi.com For example, the configuration at the C22 position of the side chain is thought to be important for biological activity, and synthesizing different stereoisomers of 24-nor-5α-cholane derivatives helps in elucidating these structure-activity relationships. mdpi.com

Furthermore, the process of 5alpha-reduction is a key step in the metabolism of several steroid hormones in animals, leading to the formation of more potent androgens. nih.gov For instance, the conversion of testosterone (B1683101) to 5alpha-dihydrotestosterone (DHT) is a critical activation step. nih.gov While not directly a derivative of this compound, the study of this metabolic pathway provides a broader context for the importance of the 5alpha-configuration in steroid physiology. The investigation of synthetic this compound derivatives can provide valuable tools to probe the enzymes and receptors involved in these pathways.

Studies on Norsteroids Derived from Cholane Frameworks

Norsteroids are a class of steroids in which one or more carbon atoms have been removed from the parent steroid skeleton. The synthesis of norsteroids from cholane frameworks, including the this compound series, has been an area of interest in medicinal chemistry due to their potential for unique biological activities.

A-norsteroids, where a carbon atom is removed from the A-ring, have been synthesized from various steroid precursors. For example, the Dieckmann condensation has been employed in the synthesis of A-nor-5alpha-pregnane-2,20-diones. lookchem.com While this example is from the pregnane (B1235032) series, the synthetic methodology can be conceptually applied to the cholane framework. The removal of a carbon atom from the steroid nucleus can significantly alter the shape and flexibility of the molecule, leading to modified interactions with biological targets.

Naturally occurring norsteroids have been isolated from various marine organisms, such as sponges. mdpi.com For instance, A-nor-5α-cholestan-2-one was isolated from the marine sponge Axinella carteri. mdpi.com Although this is a cholestane (B1235564) derivative, it highlights that norsteroids with the 5alpha-configuration exist in nature and possess biological activity. The synthesis of norsteroids based on the this compound scaffold could therefore lead to the discovery of novel compounds with interesting pharmacological properties.

Advanced Analytical Methodologies in 5alpha Cholane Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 5alpha-cholane compounds, offering unparalleled accuracy in mass determination. measurlabs.com This precision allows for the confident assignment of elemental compositions, a critical step in identifying unknown metabolites or synthetic products. researchgate.net HRMS instruments can distinguish between molecules with very similar nominal masses, resolving ambiguities that would be missed by lower-resolution methods. nih.gov

The process of structural elucidation using HRMS typically involves:

Accurate Mass Measurement: Determining the exact mass of a molecule to narrow down potential elemental formulas. researchgate.net

Fragmentation Analysis (MS/MS): Inducing fragmentation of the parent ion and analyzing the resulting product ions to piece together the molecule's structure. numberanalytics.com By examining the fragmentation patterns, researchers can deduce the connectivity of atoms and the positions of functional groups within the this compound skeleton. numberanalytics.com

A recent study utilized ultra-high performance liquid chromatography–high-resolution mass spectrometry (UPLC–HRMS) to identify two oxysterol sulfates, 5α-cyprinol sulfate (B86663) (5CS) and 5α-daniol sulfate (5DS), from fish skin extracts. The HRMS data provided the molecular formula C28H50O8S for one of the compounds, which was crucial for its identification. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Parameter | Value | Significance |

| Measured m/z | 345.3152 | The precise mass-to-charge ratio of the detected ion. |

| Calculated Mass (for C24H42O) | 345.3157 | The theoretical exact mass for a proposed molecular formula. |

| Mass Accuracy (ppm) | -1.45 | The small difference between measured and calculated mass, indicating a high probability of the correct formula. |

| Inferred Molecular Formula | C24H42O | The elemental composition determined from the accurate mass measurement. |

This table provides a hypothetical example to illustrate the principles of HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive determination of the three-dimensional structure of this compound derivatives, including their stereochemistry. numberanalytics.com While HRMS provides the "what" (elemental composition), NMR provides the "how" (the specific arrangement of atoms).

Key NMR techniques and their applications in this compound research include:

¹H NMR: Provides information about the number, environment, and connectivity of proton atoms in the molecule. numberanalytics.com

¹³C NMR: Reveals the number and types of carbon atoms, complementing the proton data. capes.gov.brmdpi.com

2D NMR (e.g., COSY, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the confirmation of the carbon skeleton and substituent positions. researchgate.net

Researchers have successfully used 2D NMR methods to assign all proton and carbon resonances for various 3β-hydroxy-5α-cholane derivatives, which confirmed the stereochemistry at chiral centers. researchgate.net Similarly, the complete ¹H and ¹³C NMR characterization of numerous bile acids, which share the cholane (B1240273) framework, has been achieved in aqueous media, enabling the stereochemical assignment of the five-membered D-ring. nih.gov The chemical shifts observed in ¹³C NMR spectra have been instrumental in differentiating between various mono-, di-, and trihydroxylated stereoisomers of methyl 5α-cholanoates. capes.gov.br

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| C-3 | 25-40 (unsubstituted), 65-75 (hydroxylated) | Sensitive to the presence and orientation of substituents at this position. |

| C-5 | 45-55 | The chemical shift is characteristic of the trans A/B ring fusion in the 5α series. |

| C-18 | 10-15 | The angular methyl group, a key landmark in the spectrum. |

| C-21 | 18-22 | The methyl group of the side chain. |

Note: These are approximate ranges and can vary based on substitution patterns and solvent.

Chromatographic Separations in Metabolic and Synthetic Studies (e.g., UHPLC-MS/MS, GC-MS)

Chromatographic techniques are fundamental for separating complex mixtures of this compound derivatives in both metabolic and synthetic research. mdpi.com The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable this compound derivatives. In a study of phytochemicals from Azadirachta indica leaves, GC-MS analysis identified the presence of 23-[2-Methyl-1-(1-methylethyl)cyclopropyl]-24-nor-5alpha-cholane among numerous other compounds. neliti.comsciencescholar.usresearchgate.net The separation is achieved in the gas phase, and the mass spectrometer provides identification of the eluted compounds. hmdb.ca

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. frontiersin.org When coupled with a tandem mass spectrometer (MS/MS), it becomes a powerful tool for analyzing less volatile and thermally labile metabolites. nih.gov This method is frequently used in metabolomics to profile a wide range of compounds in biological samples like serum. frontiersin.orgnih.govmdpi.com The UHPLC system separates the compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer. frontiersin.org

Application of Advanced Detection Techniques for Trace Metabolites

Detecting and identifying trace metabolites of this compound is crucial for understanding its metabolic fate and biological roles. Advanced detection techniques, primarily sophisticated mass spectrometry methods, are employed to achieve the necessary sensitivity and specificity.

The combination of UHPLC with high-resolution mass spectrometry (like Q-TOF MS) is particularly effective for this purpose. plos.org This hyphenated technique allows for the detection of metabolites at very low concentrations in complex biological matrices. measurlabs.com For instance, the study of bile acid metabolism, which includes cholane structures, often involves identifying novel, low-abundance metabolites. Researchers have used these sensitive methods to uncover new metabolic pathways, such as the hydroxylation of deoxycholic acid by the CYP3A4 enzyme, by detecting the resulting trace metabolites. researchgate.net

The high sensitivity of modern MS detectors, combined with the resolving power of UHPLC, enables the construction of detailed metabolic profiles and the discovery of potential biomarkers from biological fluids. nih.gov

Computational and Theoretical Investigations of 5alpha Cholane Structures

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for investigating the dynamic interactions between a substrate, such as a steroid, and an enzyme. While specific MD studies focusing exclusively on 5alpha-cholane are not extensively documented in publicly available literature, the principles can be understood from simulations of structurally related steroids interacting with key metabolic enzymes, such as those from the Cytochrome P450 (CYP) family.

MD simulations begin by creating a computational model of the enzyme-substrate complex solvated in a water box with ions to mimic physiological conditions. The interactions between atoms are described by a 'force field', a set of parameters that define the potential energy of the system. Commonly used force fields for biomolecular systems include CHARMM36 and Amber. The simulation proceeds by calculating the forces on each atom and solving Newton's laws of motion for a series of short time steps, typically on the scale of femtoseconds, to generate a trajectory of atomic positions over time, often spanning nanoseconds or longer.

Analysis of these trajectories can reveal crucial information about the binding process. For instance, simulations can identify the specific amino acid residues within the enzyme's active site that form key hydrogen bonds or hydrophobic interactions with the steroid substrate. Researchers can calculate the binding free energy to quantify the affinity of the substrate for the enzyme and identify the most stable binding poses, or conformations. Furthermore, MD simulations can reveal "near-attack conformations" (NACs), which are orientations of the substrate relative to the enzyme's catalytic center that are prerequisite for a chemical reaction, such as hydroxylation, to occur. By simulating mutants of the enzyme, researchers can predict how changes in the amino acid sequence might alter substrate binding and regioselectivity, guiding protein engineering efforts.

| Parameter | Typical Value / Method | Information Gained | Reference |

|---|---|---|---|

| Force Field | CHARMM36, Amber | Defines the potential energy and forces between atoms in the system. | |

| Water Model | TIP3P | Simulates the aqueous solvent environment. | |

| Simulation Time | 10 - 500 ns | Duration of the simulation to observe dynamic events. | |

| Analysis Metrics | RMSD, Binding Energy, Residue Interaction Decomposition, NACs | Quantifies protein stability, binding affinity, key amino acid contacts, and reactive conformations. | |

| System Size | ~100,000 - 200,000 atoms | Includes the enzyme, substrate, water, and ions. |

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are essential for accurately determining the geometric and electronic properties of molecules. For a flexible molecule like this compound, with its fused ring system, conformational analysis is key to understanding its behavior. The steroid nucleus, composed of cyclohexane (B81311) and cyclopentane (B165970) rings, can adopt various puckered conformations (e.g., chair, twist).

These calculations can predict the relative energies of different conformers to identify the most stable, low-energy structures. The choice of the DFT functional (e.g., B3LYP, M06-2X, revDSD-PBEP86) and the basis set (e.g., 6-311+G**, def2-TZVPD) influences the accuracy of the results. For instance, studies on steroid hormones have shown that double-hybrid functionals combined with dispersion corrections can provide highly accurate conformational energies and molecular structures.

The analysis often involves exploring the potential energy surface by systematically changing key dihedral angles in the molecule. This allows for the mapping of interconversion pathways between different conformers and the calculation of energy barriers for these transitions. Key structural parameters derived from these calculations include bond lengths, bond angles, dihedral angles, and ring puckering parameters (e.g., Cremer-Pople parameters), which describe the exact shape of each ring in the steroid nucleus. These theoretical results are crucial for interpreting experimental data from techniques like NMR spectroscopy.

| Methodology | Basis Set | Properties Calculated | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311+G, def2-TZVPD | Optimized geometries, relative free energies, Boltzmann population. | |

| DFT Functionals (B3LYP, M06-2X) | 6-311+G | Conformational landscapes, influence of substituents on preference. | |

| Double-Hybrid DFT (revDSD-PBEP86) | Triple-ζ quality | Accurate conformational energies, equilibrium structures, rotational constants. | |

| Møller–Plesset perturbation theory (MP2) | 6-311+G** | Reference calculations for assessing DFT method performance. |

In Silico Modeling of Biosynthetic and Metabolic Pathways

In silico modeling of metabolic networks allows for a systems-level understanding of how precursor molecules are converted into final products through a series of enzymatic reactions. The biosynthesis of steroids (steroidogenesis) is a complex pathway that can be simulated using computational models. These models integrate various types of biological

Future Directions and Emerging Research Avenues for 5alpha Cholane

Unexplored Enzymatic Transformations

The precise modification of the 5alpha-cholane skeleton through enzymatic means presents a significant and promising area of future research. While some enzymatic processes involving cholane (B1240273) derivatives are known, a vast landscape of potential transformations remains uncharted.

A primary focus will be the discovery and characterization of novel hydroxylases. google.comnih.govnih.gov The introduction of hydroxyl groups at specific and currently inaccessible positions on the this compound ring system could lead to the generation of new steroids with unique biological activities. For instance, research into cytochrome P450 enzymes from diverse microbial sources may unveil catalysts capable of regio- and stereospecific hydroxylations that are challenging to achieve through traditional chemical synthesis. nih.gov The purification and characterization of enzymes like 7 alpha-hydroxy-4-cholesten-3-one 12 alpha-hydroxylase from rabbit liver microsomes serves as a model for identifying new biocatalysts. nih.gov

Furthermore, the field of enzyme engineering holds immense potential. By modifying the active sites of known steroid-transforming enzymes, such as 3α-hydroxysteroid dehydrogenase (3α-HSDH), it may be possible to alter their substrate specificity and catalytic function to act on the this compound backbone in novel ways. This could enable the introduction of various functional groups beyond hydroxylation, expanding the chemical diversity of accessible cholane derivatives.

Discovery of Novel Biological Roles in Non-Model Organisms

While the roles of cholane derivatives are well-documented in mammals, their functions in a broader range of organisms, particularly non-model marine invertebrates, are largely unknown. nih.gov These organisms are a rich source of unique steroids, many of which are based on the cholane framework. conicet.gov.arresearchgate.net

Future research will likely focus on elucidating the biosynthetic pathways of these marine steroids. rsc.orgnih.gov It is hypothesized that many of these compounds are produced by symbiotic microorganisms rather than the invertebrate host itself. conicet.gov.arnih.gov Identifying the true producers and the enzymes involved in their biosynthesis will be crucial. This exploration could reveal novel biological activities and ecological roles for this compound derivatives, such as in chemical defense mechanisms. conicet.gov.ar